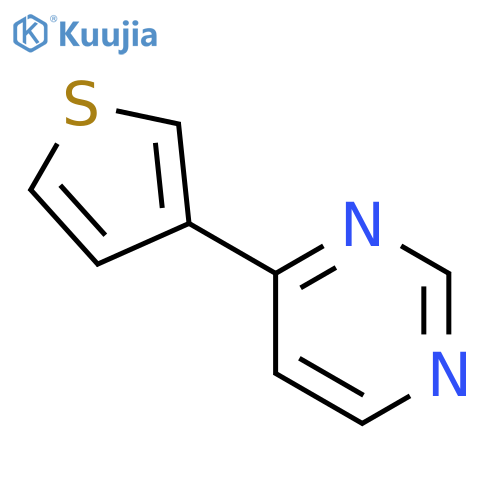Cas no 19084-28-7 (Pyrimidine, 4-(3-thienyl)-)

Pyrimidine, 4-(3-thienyl)- structure
商品名:Pyrimidine, 4-(3-thienyl)-
Pyrimidine, 4-(3-thienyl)- 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-(3-thienyl)-
- 4-thiophen-3-yl-pyrimidine
- 4-(Thiophen-3-yl)pyrimidine
- DTXSID501313873
- AKOS006277696
- 4-thiophen-3-ylpyrimidine
- 4-(3-Thienyl)pyrimidine
- SCHEMBL1445303
- 3-(4-pyrimidyl)thiophene
- 19084-28-7
- DB-295584
- SB56285
- AI-942/25034501
- MUMDXQWEIIXSQX-UHFFFAOYSA-N
- 4-thien-3-ylpyrimidine
-
- インチ: InChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H
- InChIKey: MUMDXQWEIIXSQX-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CN=C1C2=CSC=C2
計算された属性
- せいみつぶんしりょう: 162.02528
- どういたいしつりょう: 162.02516937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 25.78
Pyrimidine, 4-(3-thienyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006125-1g |
4-(Thiophen-3-yl)pyrimidine |
19084-28-7 | 95% | 1g |
$562.00 | 2023-09-02 | |
| Chemenu | CM512869-1g |
4-(Thiophen-3-yl)pyrimidine |
19084-28-7 | 97% | 1g |
$551 | 2023-02-02 |
Pyrimidine, 4-(3-thienyl)- 関連文献
-
1. Di-π-methane rearrangement of 4-heteroaryl-1,4(or 3,4)-dihydropyrimidinesRoland E. van der Stoel,Henk C. van der Plas J. Chem. Soc. Perkin Trans. 1 1979 2393
19084-28-7 (Pyrimidine, 4-(3-thienyl)-) 関連製品
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
